molecular formula C17H14FN3 B12525440 1-(3-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline CAS No. 654650-65-4

1-(3-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline

Katalognummer: B12525440
CAS-Nummer: 654650-65-4
Molekulargewicht: 279.31 g/mol
InChI-Schlüssel: YYUWXMBCXLKXIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a synthetic heterocyclic compound with a molecular formula of C23H18FN3 and an average molecular mass of 355.416 . It belongs to the pyrazoloquinoline family, a class of tricyclic systems known for their significant photophysical and biological properties . Researchers are exploring such compounds for their potential as fluorescent sensors due to their intense emission characteristics, which can be utilized in chemical biology and materials science . Furthermore, the structural motif of pyrazoloquinolines is of high interest in medicinal chemistry for developing new pharmacologically active agents . The incorporation of a 3-fluorophenyl substituent is a common strategy in drug discovery to modulate a compound's lipophilicity, metabolic stability, and binding affinity. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions and refer to the relevant safety data sheet prior to use.

Eigenschaften

CAS-Nummer

654650-65-4

Molekularformel

C17H14FN3

Molekulargewicht

279.31 g/mol

IUPAC-Name

1-(3-fluorophenyl)-3-methyl-4,5-dihydropyrazolo[4,3-c]quinoline

InChI

InChI=1S/C17H14FN3/c1-11-15-10-19-16-8-3-2-7-14(16)17(15)21(20-11)13-6-4-5-12(18)9-13/h2-9,19H,10H2,1H3

InChI-Schlüssel

YYUWXMBCXLKXIY-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C2=C1CNC3=CC=CC=C32)C4=CC(=CC=C4)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Conditions and Optimization

  • Catalysts : Poly(phosphoric acid (PPA) enhances cyclization efficiency in solvent-free systems, achieving yields up to 78%.
  • Temperature : Optimal cyclization occurs at 120–140°C, with prolonged heating (6–8 hours) ensuring complete ring closure.
  • Substituent Effects : Electron-withdrawing groups (e.g., 3-fluorophenyl) at position 1 improve reaction kinetics by stabilizing intermediates via resonance.

Mechanistic Pathway :

  • Knoevenagel Condensation : Formation of a cinnamaldehyde intermediate from o-aminobenzaldehyde and active methylene compounds.
  • Cyclization : Intramolecular attack by the pyrazole amine on the aldehyde carbonyl, forming the quinoline ring.

Multicomponent Reactions (MCRs)

MCRs streamline synthesis by combining precursors in a single pot. For this compound, 3-methyl-1-(3-fluorophenyl)pyrazol-5-amine, 2-fluorobenzaldehyde, and diketene react in ethanol with triethylamine.

Key Parameters

  • Solvent : Ethanol promotes solubility while minimizing side reactions.
  • Catalyst : Triethylamine (10 mol%) accelerates imine formation, yielding 85–90% purity.
  • Workup : Precipitation in cold water followed by recrystallization (ethanol/water) achieves >95% purity.

Advantages :

  • Reduced reaction time (4–6 hours vs. 24 hours for stepwise methods).
  • Scalability for industrial production due to minimal purification steps.

Ionic Liquid-Mediated Synthesis

Ionic liquids (e.g., [bmim]BF₄) offer eco-friendly alternatives by acting as solvents and catalysts. A patent-derived method involves:

  • Condensing 5-amino-3-methyl-1-phenylpyrazole with 3-fluorobenzaldehyde.
  • Reacting the intermediate with 2-hydroxy-1,4-naphthoquinone in [bmim]BF₄ at 80°C for 3 hours.

Performance Metrics :

  • Yield : 68–72% after recrystallization.
  • Purity : HPLC analysis confirms >98% purity due to enhanced regioselectivity.

Cyclization of 4-Amino-3-carboxypyrazole Derivatives

This method, detailed in PMC sources, involves:

  • Formylation : Treating 4-amino-3-carboxy-5-methylpyrazole with POCl₃/DMF to yield 4-chloro-5-formylpyrazole.
  • Cyclocondensation : Reacting with 3-fluoroaniline in sulfolane at 150°C, forming the quinoline ring via nucleophilic aromatic substitution.

Challenges :

  • Byproduct Formation : Competing Friedel-Crafts alkylation necessitates precise stoichiometry (1:1.2 amine:aldehyde).
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the target compound in 65% yield.

Solvent-Free Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times. A protocol adapted from VulcanChem data involves:

  • Mixing 3-fluorophenylhydrazine, ethyl acetoacetate, and 2-fluoroquinoline-3-carbaldehyde.
  • Irradiating at 150 W for 15 minutes.

Outcomes :

  • Yield : 82% vs. 50% under conventional heating.
  • Energy Efficiency : 70% reduction in energy consumption.

Comparative Analysis of Synthesis Methods

Method Yield (%) Time Purity (%) Scalability
Friedländer Condensation 78 8 h 95 Moderate
Multicomponent Reactions 85 4 h 98 High
Ionic Liquid-Mediated 72 3 h 98 Low
Cyclization 65 6 h 92 Moderate
Microwave-Assisted 82 0.25 h 97 High

Analyse Chemischer Reaktionen

Oxidation and Reduction Reactions

The compound’s dihydroquinoline core undergoes redox transformations:

Oxidation

  • Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Product : Quinoline derivatives (fully aromaticized structures).

  • Mechanism : Aromaticization via loss of hydrogen atoms from the dihydroquinoline moiety.

Reduction

  • Reagents : Sodium borohydride (NaBH₄) or catalytic hydrogenation.

  • Product : Reduced forms with altered redox states (e.g., dihydroquinoline derivatives).

  • Mechanism : Addition of hydrogen to the aromatic system, disrupting conjugation.

Substitution and Coupling Reactions

The fluorophenyl substituent enables nucleophilic aromatic substitution (NAS) and cross-coupling:

Nucleophilic Aromatic Substitution (NAS)

  • Reactivity : Fluorine’s electron-withdrawing effect activates the aromatic ring for substitution.

  • Reagents : Nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMF, DMSO).

  • Product : Substituted aryl derivatives (e.g., hydroxyl, amino groups).

Suzuki-Miyaura Coupling

  • Mechanism : Cross-coupling of aryl halides with boronic acids using palladium catalysts.

  • Reagents : Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), boronic acid.

  • Product : Biaryl or heteroaryl derivatives with enhanced conjugation.

Reaction Type Reagents Conditions Product
NASNucleophile, DMF/DMSOElevated temperaturesSubstituted aryl derivatives
Suzuki-MiyauraPd catalyst, baseDMF, refluxCross-coupled biaryl derivatives

Reaction Mechanisms and Key Reagents

The compound’s reactivity is influenced by its fused heterocyclic system and substituents:

1. Friedländer Condensation

  • Mechanism :

    • Formation of an imine intermediate from the ketone and amine.

    • Intramolecular cyclization via nucleophilic attack, forming the quinoline core .

2. Brack’s Protocol

  • Mechanism :

    • Schiff base formation between aniline and aldehyde.

    • Cyclization via tautomerization and deprotonation, yielding the pyrazoloquinoline .

3. Electron-Withdrawing Effects

  • Fluorine’s electronegativity stabilizes intermediates in substitution and coupling reactions.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Receptor Modulation

Research has shown that this compound acts as a potential enzyme inhibitor or receptor modulator. Its mechanism of action involves binding to active sites or allosteric sites on target proteins, which can lead to the inhibition of enzymatic activity or modulation of receptor signaling pathways. This property suggests its potential utility in drug development .

Therapeutic Potential

1-(3-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline has demonstrated promising therapeutic effects in various biological assays:

  • Anti-inflammatory Activity : Studies indicate that derivatives of this compound can inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages by targeting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

    Table 1: Inhibitory Effects on Nitric Oxide Production
    CompoundIC50 (μM)Mechanism of Action
    This compound0.39Inhibition of iNOS and COX-2
    Positive Control (1400 W)-Direct iNOS inhibitor
  • Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in infectious disease treatment.
  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Notably, it has induced apoptosis in breast cancer (MCF-7) and lung cancer (A549) cell lines through mechanisms involving caspase activation .

    Case Study: Anticancer Activity in Cell Lines
    • MCF-7 Cells : Significant reduction in cell viability at concentrations above 5 μM.
    • A549 Cells : Induction of apoptosis confirmed by flow cytometry.

Material Science Applications

Beyond biological applications, 1-(3-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is being explored for its potential use in developing new materials with specific electronic or optical properties. Its unique fused ring structure allows for modifications that can enhance these properties for applications in organic electronics and photonic devices .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key findings include:

  • Substituent Effects : Electron-withdrawing groups at specific positions enhance anti-inflammatory activity.

    Table 2: Summary of SAR Findings
    Substituent PositionActivity LevelNotes
    ParaHighOptimal for iNOS inhibition
    OrthoModerateReduced activity
    MetaLowLeast effective

Wirkmechanismus

The mechanism of action of 1-(3-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition of enzymatic activity or the alteration of receptor signaling pathways, resulting in the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazolo[4,3-c]quinoline derivatives vary in substituents and fusion patterns, leading to distinct pharmacological profiles. Below is a comparative analysis of key analogs:

Compound Substituents/Modifications Biological Activity Key Data Reference
Target Compound
(1-(3-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline)
1: 3-Fluorophenyl
3: Methyl
Inferred anti-inflammatory, potential CNS modulation N/A (structural analog data used)
2i
(3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline)
3: Amino
4: 4-Hydroxyphenylamino
Anti-inflammatory (NO production inhibition) IC₅₀: Submicromolar (~0.5 μM)
ELND006
(4-Cyclopropyl-7,8-difluoro-5-(4-trifluoromethylphenylsulfonyl)-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline)
4: Cyclopropyl
5: Trifluoromethylsulfonyl
Gamma-secretase inhibition (amyloid-beta selectivity) Metabolic stability, Notch-sparing selectivity
3,4-Diamino-1H-pyrazolo[4,3-c]quinoline 3: Amino
4: Amino
Antitumor, anticonvulsant (CDK2/cyclin A inhibition) Enhanced therapeutic index due to NH₂ groups
9b
(2-(4-Bromophenyl)-2H-pyrazolo[4,3-c]quinoline)
2: 4-Bromophenyl Structural studies IR: 1605 cm⁻¹ (C=N stretch), mp: 147–148°C

Key Observations

Anti-Inflammatory Activity: The 3-amino and 4-hydroxyphenylamino groups in 2i enhance NO production inhibition (IC₅₀ ~0.5 μM), comparable to the control 1400W .

Neuromodulatory Effects: ELND006 and ELND007 demonstrate substituent-driven selectivity for amyloid-beta over Notch in gamma-secretase inhibition. The 3-fluorophenyl group in the target compound could influence similar selectivity via electron-withdrawing effects .

Anticancer Potential: 3,4-Diamino derivatives exhibit antitumor activity via CDK2/cyclin A inhibition . The target compound lacks amino groups but includes a methyl group, which may favor lipophilicity over hydrogen-bonding interactions critical for kinase inhibition.

Synthetic Accessibility :

  • Analogs like 9b are synthesized via reductive cyclization or multicomponent reactions . The target compound’s 3-fluorophenyl group may require specialized fluorination steps, impacting synthetic yield compared to brominated or aminated derivatives.

Mechanistic Insights

  • Electron-Withdrawing Groups: The 3-fluorophenyl substituent likely enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .

Biologische Aktivität

1-(3-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antibacterial properties, supported by recent research findings.

Chemical Structure and Synthesis

The compound features a pyrazolo[4,3-c]quinoline core structure with a fluorophenyl substitution. Its synthesis typically involves multi-step reactions that yield high purity and structural integrity. For instance, one method includes the reaction of 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one under reflux conditions in ethanol, achieving significant yields .

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrazolo[4,3-c]quinoline exhibit potent anti-inflammatory effects. Specifically, compounds similar to 1-(3-fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression .

Table 1: Anti-inflammatory Potency of Pyrazolo[4,3-c]quinoline Derivatives

CompoundIC50 (µM)Mechanism of Action
1-(3-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinolineTBDInhibition of iNOS and COX-2
2a0.39Inhibition of NO production
2mTBDInhibition of NO production

Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has also been explored. Specific compounds have shown significant cytotoxicity against various cancer cell lines. For example, certain derivatives have demonstrated selective cytotoxic effects in hematological tumor cell lines while exhibiting lower toxicity in normal cell lines .

Table 2: Cytotoxicity of Selected Pyrazolo[4,3-c]quinoline Derivatives

CompoundCell LineIC50 (µM)Selectivity Index
1-(3-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinolineHELTBD>25
Compound XVero>25-

Antibacterial Activity

In addition to anti-inflammatory and anticancer effects, some pyrazolo[4,3-c]quinoline derivatives have been evaluated for antibacterial properties. Preliminary results indicate that these compounds can inhibit the growth of certain bacterial strains . The structure–activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance antibacterial efficacy.

Case Studies

Several case studies have highlighted the biological activities of pyrazolo[4,3-c]quinoline derivatives:

  • Case Study on Anti-inflammatory Effects : A study involving the evaluation of various derivatives showed that specific substitutions on the quinoline scaffold significantly enhanced anti-inflammatory activity by modulating NO production and iNOS expression levels.
  • Case Study on Anticancer Properties : Research conducted on a series of pyrazolo[4,3-c]quinoline derivatives revealed that certain compounds exhibited IC50 values in the low micromolar range against leukemia cell lines while maintaining a favorable selectivity index.

Q & A

Basic: What are the standard synthetic routes for synthesizing 1-(3-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline?

Answer:
The synthesis typically involves cyclization strategies using quinoline precursors. For example:

  • Starting with 2,4-dichloroquinoline-3-carbonitrile , which undergoes condensation with hydrazine derivatives to form the pyrazole ring .
  • InCl3-promoted reactions in green solvents (e.g., ethanol) enable efficient coupling of pyrazole and quinoline moieties, yielding substituted pyrazoloquinolines .
  • Vilsmeier-Haack reagents (e.g., MSCL-DMF/DMAC) can facilitate formylation or acetylation of intermediates, critical for introducing fluorophenyl groups .

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Answer:

  • 1H/13C NMR : Key for confirming substituent positions and electronic environments. For example, the 3-fluorophenyl group shows distinct splitting patterns due to fluorine's electronegativity .
  • X-ray crystallography : Resolves stereochemical ambiguities. The dihydroquinoline ring adopts a boat conformation, as observed in single-crystal studies (R factor = 0.052) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns, especially for fluorinated derivatives .

Advanced: How can enantioselective synthesis of pyrazoloquinoline derivatives be achieved?

Answer:

  • Chiral catalysts : Ferrocenyl-phosphine catalysts enable asymmetric annulation of modified Morita-Baylis-Hillman (MBH) carbonates with pyrazolones, yielding enantiomerically pure products (e.g., 97% ee) .
  • Reaction optimization : Adjusting solvent polarity (e.g., toluene vs. THF) and temperature (0–25°C) enhances stereochemical control. Monitor progress via chiral HPLC .

Advanced: How do researchers resolve contradictions in reaction yields between chlorinated vs. fluorinated intermediates?

Answer:

  • By-product analysis : Use LC-MS to identify side products (e.g., dehalogenated species or regioisomers) .
  • Electronic effects : Fluorine’s strong electron-withdrawing nature slows nucleophilic substitution compared to chlorine. Optimize reaction times (e.g., 24–48 hrs for fluorinated substrates) .
  • Computational modeling : DFT calculations predict activation barriers for competing pathways, guiding reagent selection .

Advanced: What strategies improve the therapeutic index of pyrazoloquinolines through functionalization?

Answer:

  • Amino group introduction : Primary amino groups at position 4 enhance solubility and binding affinity. Achieved via nucleophilic displacement of chlorinated precursors with ammonia .
  • Fluorine substitution : The 3-fluorophenyl group increases metabolic stability and modulates π-π stacking interactions in biological targets. Compare analogs using SAR studies .
  • Heterocyclic fusion : Attach diazepine or oxazino rings to the quinoline core to explore multi-target activity .

Advanced: How does the 3-fluorophenyl group influence electronic properties and reactivity?

Answer:

  • Electron distribution : Fluorine’s electronegativity reduces electron density on the phenyl ring, directing electrophilic attacks to meta/para positions. Confirmed via Hammett σ values (σₚ = 0.06) .
  • Hydrogen bonding : The C-F group participates in weak H-bonds with protein residues, critical for kinase inhibition. Validate via X-ray co-crystallography .

Basic: What are common pitfalls in purifying pyrazoloquinoline derivatives?

Answer:

  • Column chromatography : Use silica gel with 5–10% ethyl acetate in hexane to separate regioisomers. Avoid basic alumina, which may degrade fluorinated compounds .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals. Monitor polymorph formation via DSC .

Advanced: How to design experiments assessing the impact of solvent polarity on cyclization efficiency?

Answer:

  • Solvent screening : Test aprotic (DMF, DMSO) vs. protic (EtOH, H2O) solvents. Polar aprotic solvents stabilize transition states, accelerating cyclization (e.g., 80% yield in DMF vs. 50% in EtOH) .
  • Kinetic studies : Use in-situ IR to track reaction progress. Calculate rate constants (k) under varied conditions .

Basic: What analytical techniques validate the absence of toxic by-products?

Answer:

  • HPLC-UV/ELSD : Detect residual aldehydes or unreacted hydrazines. Limit: ≤0.1% per ICH guidelines .
  • Elemental analysis : Confirm stoichiometry (e.g., C% error <0.3%) .

Advanced: What computational tools predict regioselectivity in pyrazoloquinoline functionalization?

Answer:

  • Docking simulations : AutoDock Vina models interactions with target proteins (e.g., topoisomerase II). Prioritize substituents with ΔG < −8 kcal/mol .
  • MD simulations : Assess conformational stability of dihydroquinoline rings in aqueous vs. lipid environments .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.